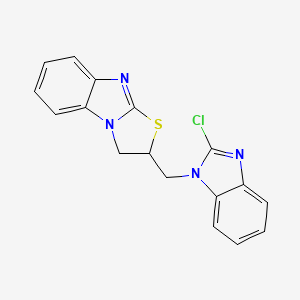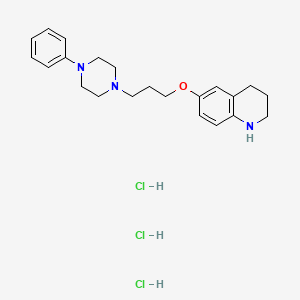
Aldoclor
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aldoclor is a combination medication that includes methyldopa and chlorothiazide. Methyldopa is an alpha-2 adrenergic receptor agonist, while chlorothiazide is a thiazide diuretic. This combination is primarily used to treat high blood pressure (hypertension). Methyldopa works by stimulating the brain to decrease the activity of the sympathetic nervous system, while chlorothiazide helps to remove excess water from the body by acting on the kidneys .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyldopa can be synthesized through the following steps:
Starting Material: The synthesis begins with L-tyrosine.
Hydroxylation: L-tyrosine undergoes hydroxylation to form L-DOPA.
Methylation: L-DOPA is then methylated to produce methyldopa.
Chlorothiazide is synthesized through a different route:
Starting Material: The synthesis starts with 4-amino-6-chlorobenzene-1,3-disulfonamide.
Cyclization: This compound undergoes cyclization to form chlorothiazide.
Industrial Production Methods
Industrial production of methyldopa involves large-scale chemical synthesis using the same steps as mentioned above but optimized for higher yields and purity. Chlorothiazide is also produced industrially through a similar process, ensuring the final product meets pharmaceutical standards .
Análisis De Reacciones Químicas
Types of Reactions
Methyldopa and chlorothiazide undergo various chemical reactions:
-
Methyldopa
Oxidation: Methyldopa can be oxidized to form methyldopate.
Reduction: It can be reduced to form alpha-methyldopamine.
Substitution: Methyldopa can undergo substitution reactions to form various derivatives.
-
Chlorothiazide
Hydrolysis: Chlorothiazide can be hydrolyzed to form its corresponding sulfonamide.
Substitution: It can undergo substitution reactions to form different thiazide derivatives.
Common Reagents and Conditions
-
Methyldopa
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride are used.
Substitution: Various halogenating agents can be used for substitution reactions.
-
Chlorothiazide
Hydrolysis: Acidic or basic conditions can facilitate hydrolysis.
Substitution: Halogenating agents are commonly used for substitution reactions.
Major Products Formed
Methyldopa: Major products include methyldopate and alpha-methyldopamine.
Chlorothiazide: Major products include its sulfonamide derivative and various thiazide derivatives.
Aplicaciones Científicas De Investigación
Chemistry
Methyldopa is used in research to study its effects on the sympathetic nervous system and its potential as an antihypertensive agent. Chlorothiazide is studied for its diuretic properties and its role in managing fluid balance in the body.
Biology
Methyldopa is used in biological research to understand its impact on neurotransmitter levels and its potential neuroprotective effects. Chlorothiazide is studied for its effects on kidney function and electrolyte balance.
Medicine
Methyldopa is used clinically to manage hypertension, especially in pregnant women. Chlorothiazide is used to treat edema and hypertension. Both compounds are also studied for their potential side effects and long-term safety.
Industry
Methyldopa and chlorothiazide are used in the pharmaceutical industry to develop combination medications for hypertension. They are also studied for their potential use in other therapeutic areas .
Mecanismo De Acción
Methyldopa
Methyldopa works by stimulating alpha-2 adrenergic receptors in the brain, which decreases the activity of the sympathetic nervous system. This leads to a reduction in blood pressure. Methyldopa is converted to alpha-methylnorepinephrine, which acts as a false neurotransmitter, further reducing sympathetic outflow .
Chlorothiazide
Chlorothiazide acts on the distal convoluted tubule in the kidneys to inhibit sodium reabsorption. This leads to increased excretion of sodium and water, reducing blood volume and blood pressure. It also causes the excretion of potassium and hydrogen ions .
Comparación Con Compuestos Similares
Methyldopa
Similar Compounds: Clonidine, guanfacine, and guanabenz.
Uniqueness: Methyldopa is unique in its use during pregnancy for managing hypertension due to its safety profile.
Chlorothiazide
Similar Compounds: Hydrochlorothiazide, indapamide, and chlorthalidone.
Uniqueness: Chlorothiazide is one of the earliest thiazide diuretics developed and is still used due to its efficacy and safety
Propiedades
Fórmula molecular |
C17H19ClN4O8S2 |
|---|---|
Peso molecular |
506.9 g/mol |
Nombre IUPAC |
(2S)-2-amino-3-(3,4-dihydroxyphenyl)-2-methylpropanoic acid;6-chloro-1,1-dioxo-4H-1λ6,2,4-benzothiadiazine-7-sulfonamide |
InChI |
InChI=1S/C10H13NO4.C7H6ClN3O4S2/c1-10(11,9(14)15)5-6-2-3-7(12)8(13)4-6;8-4-1-5-7(2-6(4)16(9,12)13)17(14,15)11-3-10-5/h2-4,12-13H,5,11H2,1H3,(H,14,15);1-3H,(H,10,11)(H2,9,12,13)/t10-;/m0./s1 |
Clave InChI |
SCJYBEPFUOGAME-PPHPATTJSA-N |
SMILES isomérico |
C[C@](CC1=CC(=C(C=C1)O)O)(C(=O)O)N.C1=C2C(=CC(=C1Cl)S(=O)(=O)N)S(=O)(=O)N=CN2 |
SMILES canónico |
CC(CC1=CC(=C(C=C1)O)O)(C(=O)O)N.C1=C2C(=CC(=C1Cl)S(=O)(=O)N)S(=O)(=O)N=CN2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[5-[hydroxy-(17-methyl-2,10,15,15-tetraoxo-6-oxa-15λ6-thiapentacyclo[9.7.0.03,9.05,7.012,16]octadeca-1(11),12(16),17-trien-7-yl)methyl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] 4-methylbenzenesulfonate](/img/structure/B12781521.png)
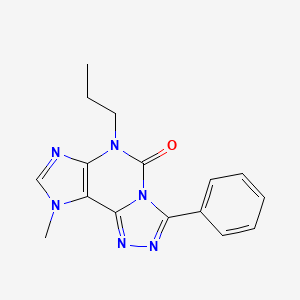
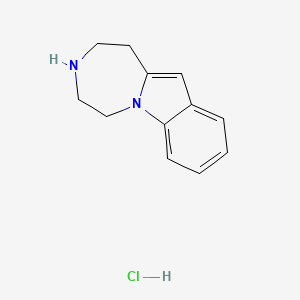

![1-[2-[4-anilino-4-(methoxymethyl)piperidin-1-yl]ethyl]-4-ethyltetrazol-5-one](/img/structure/B12781542.png)
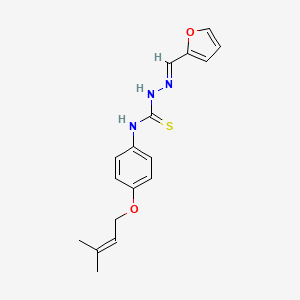
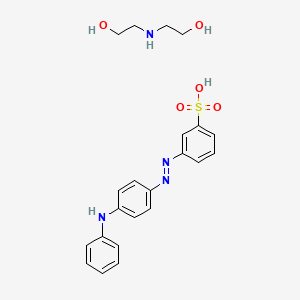
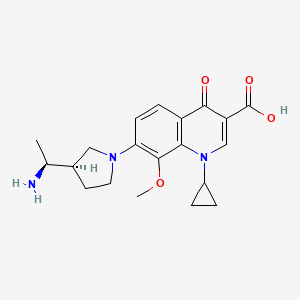


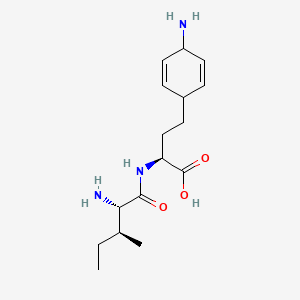
![2-[Bis(2-hydroxyethyl)amino]ethanol;4-[[3-methoxy-4-[[2-methoxy-4-[(4-sulfophenyl)diazenyl]phenyl]carbamoylamino]phenyl]diazenyl]benzenesulfonic acid](/img/structure/B12781591.png)
